molecular formula C20H30O B586737 Pregna-5-20-dien-3beta-ol CAS No. 846-44-6

Pregna-5-20-dien-3beta-ol

Cat. No.: B586737
CAS No.: 846-44-6
M. Wt: 286.459
InChI Key: CDCQHKMEOJJEBD-SIRBJWHBSA-N
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Description

Pregna-5-20-dien-3beta-ol is a steroidal compound that belongs to the class of pregnane derivatives. It is characterized by its unique structure, which includes a double bond between the 5th and 20th carbon atoms and a hydroxyl group at the 3rd carbon atom in the beta position. This compound has been isolated from various marine invertebrates and has shown potential biological activities, including antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pregna-5-20-dien-3beta-ol can be achieved through several methods. One of the original synthetic routes involves the Hofmann degradation of the appropriate C-21 amine, starting from a cholenic acid derivative. This method involves three steps and yields approximately 53% overall . Another method involves the desulphurization of the C-20 thioacetal over deactivated Raney nickel, which is a two-step process with an overall yield of around 31% . A more efficient method uses commercially available keto-acetate, which is converted to this compound in three steps with an overall yield of approximately 83% .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the most efficient synthetic route available. The method involving the conversion of keto-acetate to this compound is preferred due to its higher yield and fewer steps .

Chemical Reactions Analysis

Types of Reactions: Pregna-5-20-dien-3beta-ol undergoes various chemical

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCQHKMEOJJEBD-SIRBJWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680632
Record name (3beta)-17-Methylideneandrost-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846-44-6
Record name (3beta)-17-Methylideneandrost-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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